N-Boc-2-aminophenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Boc-2-aminophenol involves multiple steps, including protection and deprotection strategies to introduce the Boc (tert-butyloxycarbonyl) group into the aminophenol framework. A notable method includes the electrophilic amination using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, enabling the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids from amino acid derivatives (Baburaj & Thambidurai, 2012).

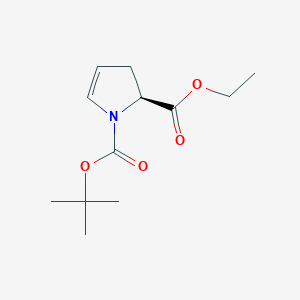

Molecular Structure Analysis

The molecular structure of N-Boc-2-aminophenol is characterized by the presence of the Boc group, which is a common protecting group for amines in organic synthesis. This group plays a crucial role in the stability and reactivity of the molecule, affecting its behavior in subsequent chemical reactions.

Chemical Reactions and Properties

N-Boc-2-aminophenol participates in various chemical reactions, including catalyst-free N-tert-butyloxycarbonylation of amines in water, demonstrating chemoselectivity without side product formation (Chankeshwara & Chakraborti, 2006). Additionally, its role in the synthesis of peptides and the rearrangement of differentially protected N-arylhydroxylamines to generate 2-aminophenols highlights its versatility (Porzelle, Woodrow, & Tomkinson, 2008).

Physical Properties Analysis

The physical properties of N-Boc-2-aminophenol, such as melting point, solubility, and stability, are influenced by the Boc group. These properties are essential for determining the compound's suitability in various applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

Chemically, N-Boc-2-aminophenol exhibits properties typical of both amines and phenols, including the ability to participate in hydrogen bonding and its reactivity towards electrophiles and nucleophiles. The presence of the Boc group significantly impacts its chemical behavior, particularly in terms of reactivity and protection strategies in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field: The primary application of N-Boc-2-aminophenol is in the field of Organic Chemistry , specifically in the protection of amines .

3. Detailed Description of the Methods of Application or Experimental Procedures: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

5. Application in Peptide Synthesis: N-Boc-2-aminophenol is used in the field of Peptide Chemistry . It is used for the protection of amino groups in amino acids as N-Boc derivatives, which is an important strategy in peptide synthesis . N-Boc-protected amino acids can be easily converted into free amines and are also useful in Merrifield solid-phase peptide synthesis . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

6. Application in the Synthesis of 2-Oxazolidinone Derivatives: 2-Aminophenol can be used in the synthesis of 2-Oxazolidinone derivatives . This is achieved by reacting with β-aminoalcohols in the presence of Pd/C-I2 as a catalyst via oxidative cyclocarbonylation .

7. Application in Dual Protection of Amines: N-Boc-2-aminophenol is used in the field of Organic Chemistry for dual protection of amines . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

8. Application in N-Boc Deprotection: N-Boc-2-aminophenol is used in the field of Pharmaceutical Research and Development . N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .

Safety And Hazards

N-Boc-2-aminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and acute inhalation toxicity - dusts and mists. It can cause skin sensitization and is suspected of causing genetic defects . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Future research is focused on developing more efficient and sustainable methods for N-Boc deprotection. One such method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields and has advantages in greening, simplicity, and short reaction times .

Eigenschaften

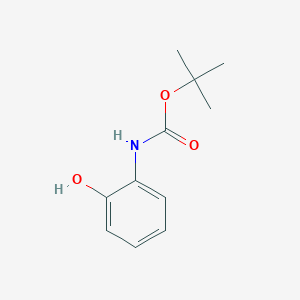

IUPAC Name |

tert-butyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYDIDMLDTUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406850 | |

| Record name | N-Boc-2-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-aminophenol | |

CAS RN |

186663-74-1 | |

| Record name | N-Boc-2-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)